molecular formula C14H20N2O3 B591922 (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one CAS No. 1383146-20-0

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Cat. No.: B591922
CAS No.: 1383146-20-0
M. Wt: 264.325
InChI Key: VRRFLEAHVFVBIE-SNVBAGLBSA-N
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Description

®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride and the piperazine derivative.

    Methylation: The final step involves the methylation of the piperazine ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2,4-dimethoxybenzyl)-3-ethylpiperazin-2-one: Similar structure with an ethyl group instead of a methyl group.

    ®-4-(2,4-dimethoxybenzyl)-3-phenylpiperazin-2-one: Contains a phenyl group instead of a methyl group.

    ®-4-(2,4-dimethoxybenzyl)-3-isopropylpiperazin-2-one: Features an isopropyl group in place of the methyl group.

Uniqueness

®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethoxybenzyl group and the methyl group on the piperazine ring imparts distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRFLEAHVFVBIE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719934
Record name (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383146-20-0
Record name (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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